5'-氯-5'-脱氧腺苷

描述

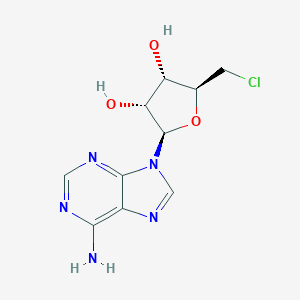

5’-Chloro-5’-deoxyadenosine is a nucleoside analog . It is used as a substrate in polyketide biosynthesis and is an intermediate in the synthesis of 5’-Deoxy-5’- (methylthio)adenosine . This compound is used to study the specificity and kinetics of 5’-methylthioadenosinephosphorylase (MTAP), a tumor suppressor gene expressed enzyme that supports the S-adenosylmethionine (AdoMet) and methionine salvage pathways .

Synthesis Analysis

The synthesis of 5’-Chloro-5’-deoxyadenosine involves the chlorination of adenosine with thionyl chloride . The resulting 5’-chloro-5’-deoxyadenosine is then reacted with aqueous methylmercaptide anion to yield 5’-deoxy-5’-methylthioadenosine . This compound is then subjected to hydrogenolysis over Raney nickel in water to produce 5’-deoxyadenosine .Molecular Structure Analysis

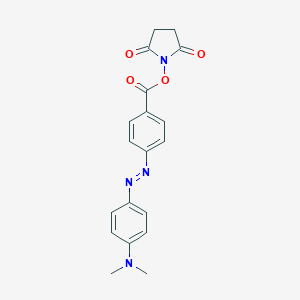

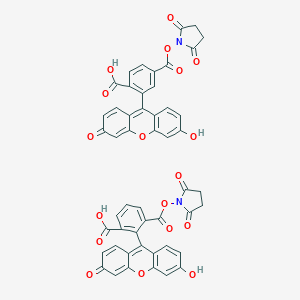

The molecular formula of 5’-Chloro-5’-deoxyadenosine is C10H12ClN5O3 . The IUPAC name is (2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol . The InChIKey is IYSNPOMTKFZDHZ-KQYNXXCUSA-N .Chemical Reactions Analysis

5’-Chloro-5’-deoxyadenosine can be converted to 5’-deoxy-5’-methylthioadenosine in a reaction catalyzed by a SAM-dependent chlorinase . Through a 7-step route, 5’-chloro-5’-deoxyadenosine can be converted to chloroethylmalonyl-CoA, which has been shown to be involved in the biosynthesis of the anticancer agent salinosporamide A in the marine bacterium S. tropica .Physical and Chemical Properties Analysis

The molecular weight of 5’-Chloro-5’-deoxyadenosine is 285.69 g/mol . The compound is an off-white solid with a melting point of 78-85 °C . It is slightly soluble in DMSO and water when heated .科学研究应用

5’-氯-5’-脱氧腺苷:全面分析

酶特异性探测底物: 5’-氯-5’-脱氧腺苷 (5’-ClDA) 是研究氟化酶特异性的关键底物。 酶活性位点的修饰可以增强其对 5’-ClDA 类似物的活性,从而为酶-底物相互作用和潜在的生物技术应用提供见解 .

生物合成途径成分: 该化合物是马利佐米布 (marizomib) 生物合成途径中的关键中间体,马利佐米布是一种用于癌症治疗的蛋白酶体抑制剂。 它通过氯化酶催化的反应从 S-腺苷-L-蛋氨酸 (SAM) 转化而来,并进一步加工成氯乙基丙二酰辅酶 A .

诊断剂的放射合成: 氟化酶的进化变体已被应用于 5’-[18F]FDA (一种诊断剂) 的放射合成,其中 5’-ClDA 是前体。 此过程已显示出改进的放射化学转化率,表明其在医学成像和诊断中的重要性 .

作用机制

Target of Action

The primary target of 5’-Chloro-5’-deoxyadenosine is the B and T lymphocytes . These cells play a crucial role in the immune response, with B cells responsible for producing antibodies and T cells for cell-mediated immunity .

Mode of Action

5’-Chloro-5’-deoxyadenosine, also known as Cladribine, is a synthetic adenosine analogue . It is activated in cells when it is phosphorylated by deoxycytidine kinase . The triphosphorylated active form is cytotoxic, resistant to breakdown by adenosine deaminase, and disrupts DNA synthesis and repair, thereby inducing apoptosis .

Biochemical Pathways

The compound affects the pathway of DNA synthesis and repair . By disrupting these pathways, it induces apoptosis, leading to the death of B and T lymphocytes . This selective action on lymphocytes leaves other cell types unaffected .

Pharmacokinetics

It is known that the compound is activated within cells, suggesting that it is readily absorbed and distributed within the body .

Result of Action

The result of the action of 5’-Chloro-5’-deoxyadenosine is the selective depletion of B and T lymphocytes . This leads to a decrease in the immune response, which is beneficial in conditions where the immune system is overactive, such as in multiple sclerosis .

Action Environment

The action of 5’-Chloro-5’-deoxyadenosine can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability . .

安全和危害

5’-Chloro-5’-deoxyadenosine is classified as Acute toxicity, Oral (Category 3), H301 . It is toxic if swallowed . The safety data sheet advises to wash skin thoroughly after handling, not to eat, drink or smoke when using this product, and to call a poison center or doctor immediately if swallowed .

生化分析

Biochemical Properties

5’-Chloro-5’-deoxyadenosine interacts with various enzymes, proteins, and other biomolecules. It is converted from S-adenosyl-L-methionine (SAM) in a reaction catalyzed by a SAM-dependent chlorinase . This interaction is crucial for the synthesis of the anticancer agent salinosporamide A in the marine bacterium S. tropica .

Cellular Effects

It is known that 5’-Chloro-5’-deoxyadenosine is a by-product of many radical SAM enzyme reactions in all domains of life, and an inhibitor of the radical SAM enzymes themselves .

Molecular Mechanism

The molecular mechanism of 5’-Chloro-5’-deoxyadenosine involves its conversion from SAM in a reaction catalyzed by a SAM-dependent chlorinase . This process is a nucleophilic substitution strategy analogous to that of Streptomyces cattleya fluorinase .

Temporal Effects in Laboratory Settings

It is known that 5’-Chloro-5’-deoxyadenosine is a stable compound with a melting point of 187 °C .

Metabolic Pathways

5’-Chloro-5’-deoxyadenosine is involved in the metabolic pathway of the synthesis of 5’-Deoxy-5’- (methylthio)adenosine . It is converted from SAM in a reaction catalyzed by a SAM-dependent chlorinase .

属性

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSNPOMTKFZDHZ-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CCl)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875948 | |

| Record name | 5'-CHLORO-5'-DEOXYADENOSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892-48-8 | |

| Record name | 5′-Chloro-5′-deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=892-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Chloro-5'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000892488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-CHLORO-5'-DEOXYADENOSINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H,5H-Benzo[ij]quinolizin-8-ol, 2,3,6,7-tetrahydro-](/img/structure/B559601.png)

![1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B559646.png)

![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)